molecular formula C8H5N3 B1395944 Imidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952566-04-0

Imidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B1395944
CAS No.: 952566-04-0
M. Wt: 143.15 g/mol
InChI Key: KIYOXVPZRXLLDR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitrile group at the 7th position. This compound is part of the broader class of imidazopyridines, which are known for their significant pharmacological and chemical properties.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-7-carbonitrile is a compound that has been identified to have potential therapeutic applications. The primary targets of this compound are believed to be the KRAS G12C proteins , and it has also been suggested to target the MARK4 protein . These proteins play significant roles in cell signaling pathways, and their dysregulation can lead to various diseases, including cancer .

Mode of Action

This compound interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the target proteins, disrupting their normal function and leading to changes in cellular processes . For instance, when this compound binds to the KRAS G12C proteins, it inhibits their activity, which can lead to the suppression of cancer cell growth .

Biochemical Pathways

By inhibiting the activity of proteins like KRAS G12C and MARK4, this compound can disrupt these pathways, potentially leading to the suppression of disease progression .

Pharmacokinetics

It is generally believed that the compound has high gi absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target proteins. By inhibiting the activity of proteins like KRAS G12C and MARK4, this compound can disrupt cellular processes related to cell growth and proliferation . This disruption can lead to the suppression of disease progression, making this compound a potential therapeutic agent for diseases like cancer .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress regulation, contributing to the elevation of reactive oxygen species (ROS) and the establishment of cellular senescence . Additionally, this compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), highlighting its potential as an anti-tuberculosis agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce cell senescence and promote cell death in certain cancer cell lines . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function. For example, it has been reported to have a cytotoxic impact on HCC1937 cells, a type of breast cancer cell line, with significant cell death observed in treated cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit specific enzymes involved in cellular processes, leading to the disruption of normal cellular function . Additionally, it has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells, with its effects further clarified by cellular, biochemical, and molecular docking experiments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound maintains its inhibitory effects on bovine Babesia parasites in vitro growth up to four days after treatment . This long-lasting inhibitory effect highlights the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibitory effects on the growth of various piroplasms, including Babesia bovis, Babesia bigemina, Babesia caballi, and Theileria equi . Higher concentrations of this compound have been associated with increased suppression of parasite growth, suggesting its potential as a combination therapy for treating infections . It is essential to consider the potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in the regulation of oxidative stress and its interaction with enzymes involved in cellular metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-7-carbonitrile typically involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes . One common method includes the condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes in a one-pot process . This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high atom economy . These reactions allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost while maintaining a clean reaction profile.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridine-7-methanol .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYOXVPZRXLLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717193
Record name Imidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952566-04-0
Record name Imidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-7-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Imidazo[1,2-a]pyridine-7-carboxylic acid amide (38 mg, 0.24 mmol) and triethylamine (0.066 ml, 0.47 mmol) in CH2Cl2 (5 ml) was added trifluoroacetic anhydride (0.39, 2.83 mmol) dropwise. The reaction mixture was stirred at room temperature for 2 h before the crude mixture was loaded onto a SCX SPE cartridge, washing with MeOH and eluting with the product with 2M NH3/MeOH. Removal of solvent in vacuo afforded the title compounds (32 mg). MS: [M+H]+ 143.
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
0.066 mL
Type
reactant
Reaction Step One
Quantity
2.83 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chloroacetaldehyde (˜50% in H2O, 3.24 ml, 26 mmol) was added to a stirred mixture of 2-amino-isonicotinonitrile (1.6 g, 3.4 mmol) and NaHCO3 (2.23 g, 26.5 mmol) in ethanol (20 ml) at RT under N2. The reaction was stirred and heated at 80° C. for 18 hours. After cooling to RT the volatiles were removed in vacuo and the residue was partitioned between EtOAc/H2O. This mixture was filtered to remove some dark insoluble residue. The solid was washed with MeOH. The aqueous layer was extracted with EtOAc (×2). The combined EtOAc extracts were dried (Na2SO4) and filtered. The MeOH washings were added and the volatiles were removed in vacuo. The residue was purified by chromatography on silica: 100% DCM→1% 2M NH3-MeOH/DCM to give the title product. 1H NMR (400 MHz, DMSO-d6): 8.74 (1H, dd), 8.35 (1H, s), 8.19 (1H, s), 7.86 (1H, s), 7.21 (1H, dd).
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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